molecular formula C11H15N3O2 B14823212 3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide

3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14823212
M. Wt: 221.26 g/mol
InChI Key: BIAUNIBURQGROL-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.258 g/mol . This compound is characterized by its unique structure, which includes an amino group, a cyclopropoxy group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide typically involves the reaction of 3-amino-4-cyclopropoxy-pyridine with N,N-dimethylformamide (DMF) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide
  • 3-Cyclopropoxy-N,4-dimethylpicolinamide

Comparison: Compared to similar compounds, 3-Amino-4-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-amino-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-14(2)11(15)10-9(12)8(5-6-13-10)16-7-3-4-7/h5-7H,3-4,12H2,1-2H3

InChI Key

BIAUNIBURQGROL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1N)OC2CC2

Origin of Product

United States

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